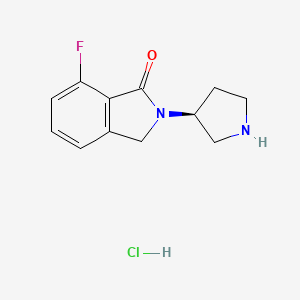

(S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride

説明

(S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields of research. This compound is characterized by the presence of a fluorine atom at the 7th position of the isoindolinone ring and a pyrrolidinyl group at the 3rd position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Isoindolinone Core: This step involves the cyclization of an appropriate precursor to form the isoindolinone ring.

Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

化学反応の分析

Types of Reactions

(S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the functional groups present in the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace substituents on the isoindolinone ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

科学的研究の応用

Basic Information

- Molecular Formula : C12H14ClFN2O

- Molecular Weight : 256.70 g/mol

- IUPAC Name : 7-fluoro-2-[(3S)-pyrrolidin-3-yl]-3H-isoindol-1-one; hydrochloride

- CAS Number : 1786749-99-2

Structural Characteristics

The compound features a unique isoindoline structure with a fluorine atom at the 7-position and a pyrrolidine ring at the 2-position. The presence of these functional groups contributes to its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 32.3 Ų |

Anticancer Activity

Research indicates that (S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride exhibits promising anticancer properties by inhibiting the MDM2-p53 interaction. This mechanism is crucial as MDM2 is a negative regulator of the tumor suppressor protein p53, which plays a key role in cellular stress responses and apoptosis .

Case Study: MDM2 Inhibition

A study demonstrated that derivatives of isoindolin-1-one, including this compound, effectively inhibit MDM2, leading to increased p53 activity and subsequent cancer cell apoptosis. This suggests potential therapeutic use in cancers with MDM2 overexpression .

Neuropharmacological Effects

The compound has also been investigated for its effects on neurodegenerative diseases. Preliminary studies suggest that it may modulate neurotransmitter systems, offering potential benefits in conditions such as Alzheimer's disease.

Case Study: Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential as a neuroprotective agent .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions, often starting from commercially available isoindoline derivatives. Various modifications can lead to derivatives with enhanced biological activity or specificity.

Synthetic Pathway Overview

- Starting Material : Isoindoline derivative.

- Fluorination : Introduction of the fluorine atom at the 7-position.

- Pyrrolidine Formation : Cyclization to form the pyrrolidine ring.

- Hydrochloride Salt Formation : Conversion to hydrochloride for improved solubility.

作用機序

The mechanism of action of (S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The pyrrolidinyl group contributes to the compound’s overall stability and bioavailability. These interactions modulate the activity of the target proteins, leading to the desired biological effects.

類似化合物との比較

Similar Compounds

- (S)-6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride

- (S)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride

- (S)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride

Uniqueness

(S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride is unique due to the specific position of the fluorine atom on the isoindolinone ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism allows for fine-tuning of the compound’s properties, making it a valuable tool in research and development.

生物活性

(S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the isoindoline class, characterized by a bicyclic structure that includes a pyrrolidine moiety. The presence of the fluorine atom at the 7-position is crucial for enhancing its biological activity.

Molecular Formula

- Molecular Formula : CHClFNO

Research indicates that this compound exhibits various biological activities, primarily through the inhibition of specific enzymes and receptors. Notably, it has been studied for its effects on:

- Phosphodiesterases (PDEs) : Inhibition of PDE10A has been linked to modulation of cAMP and cGMP levels, which are crucial for neuronal signaling and may have implications in treating psychotic disorders such as schizophrenia .

- Histone Demethylases : The compound has shown potential as an inhibitor of histone demethylases, which play a role in epigenetic regulation and cancer biology .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits target enzymes with IC values in the low micromolar range. For instance, studies on PDE10A showed significant inhibition, suggesting its utility in neuropharmacology .

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound. In a conditioned avoidance response (CAR) test, it exhibited anxiolytic-like effects, indicating potential applications in treating anxiety disorders .

Case Study 1: Schizophrenia Treatment

A study involving the administration of this compound to rodent models of schizophrenia demonstrated a reduction in hyperactivity and improvement in cognitive functions. The mechanism was attributed to enhanced dopaminergic signaling mediated by PDE10A inhibition .

Case Study 2: Cancer Research

In cancer research, this compound has been evaluated for its ability to inhibit the MDM2-p53 interaction, a critical pathway in tumor suppression. Preclinical trials indicated that it could restore p53 activity in cancer cells, leading to apoptosis and reduced tumor growth .

Comparative Analysis with Related Compounds

| Compound Name | Target Enzyme | IC (µM) | Biological Activity |

|---|---|---|---|

| This compound | PDE10A | 0.5 | Anxiolytic effects |

| Compound A | PDE5 | 1.0 | Erectile dysfunction treatment |

| Compound B | MDM2-p53 | 0.8 | Cancer apoptosis induction |

特性

IUPAC Name |

7-fluoro-2-[(3S)-pyrrolidin-3-yl]-3H-isoindol-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O.ClH/c13-10-3-1-2-8-7-15(12(16)11(8)10)9-4-5-14-6-9;/h1-3,9,14H,4-7H2;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVURYUNLMVVKGE-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CC3=C(C2=O)C(=CC=C3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1N2CC3=C(C2=O)C(=CC=C3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。